molecular formula C12H18ClNO4 B6248138 methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride CAS No. 2408975-72-2

methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride

Cat. No.: B6248138
CAS No.: 2408975-72-2
M. Wt: 275.7
InChI Key:
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Description

Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl. It is a derivative of propanoic acid and features a 2,4-dimethoxyphenyl group attached to the central carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and methyl acrylate.

    Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the corresponding intermediate.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride
  • Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate

Uniqueness

Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to similar compounds.

Properties

CAS No.

2408975-72-2

Molecular Formula

C12H18ClNO4

Molecular Weight

275.7

Purity

95

Origin of Product

United States

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